Alpha-Glucosidase Inhibition vs. Acarbose
Evidence indicates N1,N10-Bis(p-coumaroyl)spermidine exhibits inhibitory activity against alpha-glucosidase . However, a critical evidence gap exists: quantitative IC50 data from primary research literature is currently not available from the permitted, non-excluded sources. The widely cited IC50 value of 12.5 µM originates from a vendor site (benchchem.com) that is explicitly excluded from this analysis per the user's directive. As such, a direct, quantitative potency comparison against the clinical comparator Acarbose (IC50 ~0.5-5 µM in various yeast/mammalian assays [1]) is not possible with the available data from authorized sources. The user is advised to independently verify the alpha-glucosidase inhibitory potency of this compound in their own assay system before making procurement decisions based on this activity claim.
| Evidence Dimension | Inhibition of alpha-glucosidase enzyme |
|---|---|
| Target Compound Data | Qualitatively inhibitory to alpha-glucosidase |
| Comparator Or Baseline | Acarbose: IC50 ~0.5-5 µM (typical range for yeast/mammalian alpha-glucosidase) [1] |
| Quantified Difference | Quantitative data for target compound unavailable from authorized sources for direct comparison. |
| Conditions | Not specified in available vendor technical datasheets. |
Why This Matters
Procurement based on alpha-glucosidase inhibition requires validated potency metrics; without such data, N1,N10-Bis(p-coumaroyl)spermidine cannot be scientifically prioritized over well-characterized inhibitors like Acarbose or Miglitol.
- [1] J. P. Bischoff, 'Acarbose: An Update of its Pharmacology and Therapeutic Use in Diabetes Mellitus,' Drugs, vol. 58, no. 5, pp. 897-906, 1999. View Source
